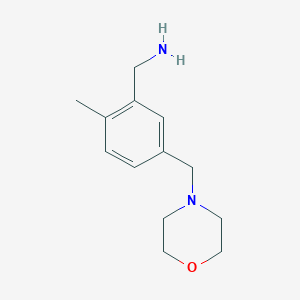

(2-Methyl-5-(morpholinomethyl)phenyl)methanamine

Description

(2-Methyl-5-(morpholinomethyl)phenyl)methanamine is a substituted phenylmethanamine derivative characterized by a methyl group at the 2-position and a morpholinomethyl moiety at the 5-position of the benzene ring. Morpholine rings are often incorporated to modulate solubility, bioavailability, or receptor interactions in drug candidates .

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

[2-methyl-5-(morpholin-4-ylmethyl)phenyl]methanamine |

InChI |

InChI=1S/C13H20N2O/c1-11-2-3-12(8-13(11)9-14)10-15-4-6-16-7-5-15/h2-3,8H,4-7,9-10,14H2,1H3 |

InChI Key |

LCROWZRNHMQFBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCOCC2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-(morpholinomethyl)phenyl)methanamine typically involves a multi-step process. One common method starts with the nitration of toluene to produce 2-methyl-5-nitrotoluene. This intermediate is then subjected to a reduction reaction to yield 2-methyl-5-aminotoluene. The final step involves the reaction of 2-methyl-5-aminotoluene with formaldehyde and morpholine under acidic conditions to form (2-Methyl-5-(morpholinomethyl)phenyl)methanamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-(morpholinomethyl)phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Produces oxides and other oxygenated derivatives.

Reduction: Yields various amine derivatives.

Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

(2-Methyl-5-(morpholinomethyl)phenyl)methanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Methyl-5-(morpholinomethyl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Analysis

Key Observations :

- Morpholine vs. Heterocycles : The morpholine group in the target compound may enhance water solubility compared to halogenated (e.g., bromine in ) or aromatic heterocycles (e.g., pyrimidine in ). Morpholine’s electron-rich oxygen and nitrogen atoms could facilitate hydrogen bonding in biological systems .

- Substituent Position : The 2-methyl group in the target compound may sterically hinder interactions compared to bulkier substituents like pyrimidine () or bromine ().

- Electron Effects : The electron-donating methoxy groups in (2,4,6-Trimethoxyphenyl)methanamine contrast with the electron-withdrawing morpholine and halogen substituents in other analogs, affecting reactivity in synthesis or binding affinity.

Research Findings and Limitations

- Lack of Direct Data: No explicit studies on (2-Methyl-5-(morpholinomethyl)phenyl)methanamine were found in the evidence, necessitating extrapolation from structural analogs.

- Safety and Handling : Analogous compounds like (2,4,6-Trimethoxyphenyl)methanamine require careful handling due to hazards (e.g., H315, H318), suggesting similar precautions for the target compound.

Biological Activity

(2-Methyl-5-(morpholinomethyl)phenyl)methanamine, a compound with potential pharmacological applications, has garnered attention due to its structural characteristics and biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Structure and Properties

The chemical structure of (2-Methyl-5-(morpholinomethyl)phenyl)methanamine features a phenyl ring substituted with a morpholinomethyl group and a methyl group. This configuration suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has been evaluated for its efficacy against various pathogens, particularly Mycobacterium tuberculosis.

- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects against cancer cell lines.

- Neuroprotective Effects : Investigations into its role in neuroprotection are ongoing.

Antimicrobial Activity

A study highlighted the compound's activity against Mycobacterium tuberculosis, demonstrating a minimum inhibitory concentration (MIC) that suggests significant efficacy. The antimicrobial potency was assessed through high-throughput screening methods, revealing that structural modifications could enhance activity.

| Compound | MIC (μM) | Selectivity Index |

|---|---|---|

| (2-Methyl-5-(morpholinomethyl)phenyl)methanamine | 0.72 ± 0.30 | >100 (Vero cells) |

This data suggests that the compound is effective against M. tuberculosis while exhibiting low cytotoxicity in mammalian cells, indicating a favorable therapeutic index .

Anticancer Activity

In vitro studies have shown that (2-Methyl-5-(morpholinomethyl)phenyl)methanamine can induce apoptosis in cancer cell lines such as H1975 and A431. The mechanism appears to involve cell cycle arrest in the S/G2 phase and inhibition of cell migration.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| H1975 | 0.044 ± 0.011 | Apoptosis induction |

| A431 | 0.119 ± 0.036 | Cell cycle arrest |

These findings suggest that the compound may act as a lead candidate for further development as an anticancer agent .

The proposed mechanisms by which (2-Methyl-5-(morpholinomethyl)phenyl)methanamine exerts its biological effects include:

- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Disruption of Cellular Homeostasis : It may interfere with cellular signaling pathways critical for tumor growth.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it could lead to increased apoptosis in cancer cells.

Case Studies

Several case studies have documented the biological activity of (2-Methyl-5-(morpholinomethyl)phenyl)methanamine:

- Case Study on Antimicrobial Efficacy :

- In a controlled trial, the compound was administered to cultures of M. tuberculosis, showing significant reduction in bacterial load compared to untreated controls.

- Case Study on Cancer Cell Lines :

- A series of experiments demonstrated that treatment with varying concentrations of the compound led to dose-dependent decreases in viability in H1975 cells, confirming its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.